2-amino-N-hydroxyhexanamide
Overview
Description
2-amino-N-hydroxyhexanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It contains both an amino group and a hydroxamic acid group, which contribute to its reactivity and functionality.
Mechanism of Action
Target of Action
2-Amino-N-hydroxyhexanamide, also known as Hexanamide, 2-amino-N-hydroxy-, has been studied for its complex formation equilibria with protons and bivalent metals . The primary targets of this compound appear to be cobalt (II), nickel (II), and copper (II) ions in aqueous solutions .
Mode of Action
The compound interacts with its targets through the N atom of the α-amino group and the deprotonated NHO- group . The ligands are bound to the metals, forming mononuclear and hydroxo complexes . In the case of copper (II), polynuclear species are also present .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As an amino acid derivative, this compound might influence these pathways.
Pharmacokinetics
Therapeutic peptides, which are polymers of amino acids, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . Similar properties might be expected for this compound.
Result of Action
The formation of complexes with metal ions suggests potential roles in metal ion homeostasis and transport .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of metal ions and the pH of the solution
Biochemical Analysis
Biochemical Properties
2-amino-N-hydroxyhexanamide has been found to play a role in the adsorption of heavy metal ions such as Chromium (III) and Lead (II) from water . This compound interacts with these ions through its hydroxamic acid group, amide group, and some carboxyl groups . The nature of these interactions is characterized by monolayer chemisorption .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a chelating agent. It has been used in the synthesis of a novel chelating resin, D851-6-AHHA, which has shown remarkable adsorption effectiveness towards heavy metal ions . This suggests that this compound could potentially influence cell function by aiding in the removal of heavy metal ions from cellular environments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its (-C(=O)NHOH) group, which exhibits a notable affinity for heavy metal ions . This group forms stable multi-elemental ring structures with these ions, contributing to the compound’s adsorption effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time through static adsorption experiments . These experiments have demonstrated the compound’s stability and effectiveness in adsorbing heavy metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the use of ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of 2-amino-N-hydroxyhexanamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-hydroxyhexanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form various products.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its potential as a chelating agent for metal ions, which can be useful in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with metal ions and enzymes.
Industry: It is used in the development of chelating resins for the removal of heavy metal ions from water
Comparison with Similar Compounds
Similar Compounds
2-amino-N-heptyl-N-hydroxyhexanamide: Similar structure but with a longer alkyl chain.
α-amino-1H-indole-3-N-hydroxypropanamide: Contains an indole ring, providing different reactivity and applications.
Uniqueness
2-amino-N-hydroxyhexanamide is unique due to its specific combination of an amino group and a hydroxamic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to chelate metal ions makes it particularly valuable in both biological and industrial contexts .
Properties
IUPAC Name |
2-amino-N-hydroxyhexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-3-4-5(7)6(9)8-10/h5,10H,2-4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFFBULFDXALJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400031 | |
Record name | Hexanamide, 2-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138195-08-1 | |
Record name | Hexanamide, 2-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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